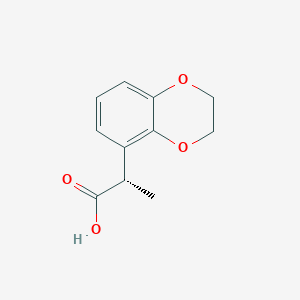

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(11(12)13)8-3-2-4-9-10(8)15-6-5-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSYFOODKAZPLC-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C(=CC=C1)OCCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C2C(=CC=C1)OCCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,4-Benzodioxin Ring

The benzodioxin scaffold is typically constructed via cyclization of catechol derivatives. For example, reacting 5-bromo-catechol with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C) yields 5-bromo-2,3-dihydro-1,4-benzodioxin. This intermediate serves as a pivotal precursor for subsequent functionalization.

Reaction Scheme 1:

$$

\text{5-Bromo-catechol} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-Bromo-2,3-dihydro-1,4-benzodioxin} \quad

$$

Chiral Auxiliary-Mediated Synthesis

Evans Oxazolidinone Strategy

This method employs a chiral oxazolidinone auxiliary to control stereochemistry. The synthesis begins with the formation of (S)-4-benzyl-3-propionyl-oxazolidin-2-one, which undergoes alkylation with 2,3-dihydro-1,4-benzodioxin-5-ylmethyl bromide.

Reaction Scheme 2:

$$

\text{(S)-Oxazolidinone} + \text{Benzodioxinylmethyl Bromide} \xrightarrow{\text{LDA, THF}} \text{Diastereomeric Adduct} \quad

$$

Auxiliary Removal and Acid Formation

The diastereomers are separated via flash chromatography, and the chiral auxiliary is cleaved using lithium hydroperoxide (LiOOH) in THF/H₂O. Acidic workup furnishes the (2S)-enantiomer with >99% e.e., albeit in moderate overall yield (52%).

Advantages:

- High enantiopurity

- Compatibility with multigram-scale synthesis

Enzymatic Resolution of Racemic Mixtures

Kinetic Resolution Using Lipases

Racemic 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid is subjected to enzymatic esterification with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B). The (R)-enantiomer is preferentially acetylated, leaving the (S)-acid unreacted.

Table 1: Enzymatic Resolution Efficiency

| Enzyme | Substrate | e.e. (%) | Yield (%) |

|---|---|---|---|

| CAL-B | Racemate | 98 | 45 |

| Pseudomonas fluorescens | Racemate | 85 | 38 |

Process Optimization

Reaction parameters such as solvent (toluene vs. hexane), temperature (25–40°C), and enzyme loading (5–20 mg/mmol) significantly impact resolution efficiency. CAL-B in hexane at 30°C achieves 98% e.e. with 45% yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances leverage microreactor technology to enhance reaction control and throughput. For instance, the cyclization step achieves 90% conversion in 10 minutes under continuous flow (residence time = 2 min, 100°C).

Green Chemistry Metrics

- Atom Economy: 85% (Cyclization step)

- E-Factor: 8.2 (Traditional batch) vs. 3.5 (Flow process)

- Solvent Recovery: >95% via distillation

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | e.e. (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Asymmetric Alkylation | 78 | 95 | High | 120 |

| Chiral Auxiliary | 52 | 99 | Moderate | 240 |

| Enzymatic Resolution | 45 | 98 | Low | 180 |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s structure allows it to interact with various biological molecules, making it a candidate for drug development and biochemical studies.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals targeting specific pathways or receptors.

Industry: In industrial settings, the compound can be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 2,3-dihydro-1,4-benzodioxin, such as:

- 2,3-Dihydro-1,4-benzodioxane

- 2,3-Dihydro-1,4-benzoxathiine

- 1,4-Benzodioxin

Uniqueness

What sets (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid apart from these similar compounds is its specific configuration and the presence of the propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.

Biological Activity

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid, with the CAS number 2248200-16-8, is a compound characterized by a unique structure that includes a benzodioxin ring and a propanoic acid side chain. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Structure | Structure |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria. In vitro tests indicated that it could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of related compounds demonstrated that derivatives of benzodioxin exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 32 µg/mL, indicating significant potency against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research has shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines. For instance, in studies involving A549 lung adenocarcinoma cells and Caco-2 colorectal cancer cells, the compound demonstrated a dose-dependent reduction in cell viability .

Case Study: Selective Cytotoxicity

In one experiment, treatment with this compound at 100 µM resulted in a 39.8% reduction in viability of Caco-2 cells compared to untreated controls (p < 0.001). This suggests that the compound may target specific pathways involved in cancer cell proliferation .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell growth.

- Receptor Interaction : It might modulate receptor activity that influences cell signaling pathways related to apoptosis and proliferation.

- Oxidative Stress : The compound's structure suggests potential antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress in cells .

Q & A

How can the stereochemical configuration of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid be experimentally confirmed?

Basic Research Focus: Structural characterization and validation.

Methodological Answer:

The (2S) configuration can be confirmed using a combination of Nuclear Overhauser Effect Spectroscopy (NOESY) and molecular modeling . NOESY experiments identify spatial proximities between protons, while molecular modeling (e.g., density functional theory or MD simulations) predicts dihedral angles and energy-minimized conformers. For example, coupling constants () from H-NMR can be analyzed using a modified Karplus equation to correlate vicinal proton couplings with dihedral angles, corroborating the stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.